N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJAPIEXXAEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
Cancer Treatment
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has shown promise as a therapeutic agent in oncology. It has been demonstrated to reduce tumor volume and increase tumor-free survival rates in preclinical models. The compound's mechanism involves targeting tumors that exhibit mutations in the Adenomatous Polyposis Coli (APC) gene or overexpression of β-catenin, both of which are linked to aberrant Wnt signaling .
Metabolic Disorders
Research indicates that compounds inhibiting the Wnt/Frizzled pathway, including this compound, may also have applications in treating metabolic diseases like type II diabetes and nonalcoholic fatty liver disease (NAFLD). By modulating this signaling pathway, the compound may help regulate metabolic processes and improve insulin sensitivity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features, particularly the salicylamide moiety, which allows for multiple hydrogen bonding interactions. These interactions are crucial for the compound's binding affinity to target proteins involved in the Wnt signaling pathway .
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit improved pharmacokinetic properties when compared to their parent compounds. For instance, modifications that enhance oral bioavailability have resulted in increased plasma exposure without significant adverse effects over prolonged dosing periods .
Clinical Implications
Clinical trials exploring the use of this compound for cancer treatment have highlighted its potential as a part of combination therapies aimed at enhancing the efficacy of existing cancer treatments while minimizing side effects .
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Reducing tumor growth | Inhibition of Wnt/Frizzled signaling |
| Metabolic Disorders | Type II diabetes, NAFLD | Modulation of metabolic pathways |
| Drug Development | Enhancing bioavailability | Structural modifications for better binding |
Mechanism of Action
The compound exerts its effects primarily through the activation of histone acetyltransferase (HAT) activity, particularly targeting the p300/EP300/E1A binding protein. This activation leads to alterations in chromatin acetylation, which can influence gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitution Patterns and Electronic Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Fluorinated analogs (e.g., 5-fluoro or 4-fluoro derivatives) exhibit improved metabolic stability but may suffer from reduced solubility .
Antimicrobial Activity:
- The target compound’s analog, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide , demonstrated potent activity against Desulfovibrio piger (64–66% biomass inhibition at 1.10 µmol/L) .
- In contrast, 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide showed weaker inhibition (43–46%), highlighting the importance of trifluoromethyl placement .
Cytotoxicity:
Physicochemical Properties
- Solubility: The target compound’s logP (estimated ~3.5) is higher than non-CF₃ analogs (e.g., 2-hydroxy-N-phenylbenzamide, logP ~2.1), favoring lipid bilayer penetration but limiting aqueous solubility .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in related polyimide precursors (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide, a compound with significant biological implications, has garnered attention in various research fields due to its interaction with critical biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.
Target of Action
The primary target of this compound is the p300 histone acetyltransferase (HAT) activity. This compound selectively activates p300 HAT, influencing chromatin structure and gene transcription.
Mode of Action
Upon binding to p300, the compound enhances its enzymatic activity, leading to significant alterations in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Enzyme Interaction
this compound modulates enzyme activity significantly. It has been shown to interact with p300, a key enzyme in chromatin remodeling and gene regulation. The compound's binding enhances the acetylation of proteins like p53, which is crucial for regulating apoptosis.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling: It alters signaling pathways that govern cell fate.
- Gene Expression: Changes in acetylation patterns lead to altered transcriptional activity.
- Apoptosis Induction: It has been observed to induce apoptosis in specific cell types by modulating p53 acetylation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines through its action on histone acetyltransferases .
In Vivo Studies
Animal model studies indicate that lower doses of this compound can enhance cognitive functions and reduce symptoms associated with neurodegenerative diseases. The compound's effects vary significantly with dosage, highlighting its potential therapeutic window.
Case Studies
-
Cytotoxicity Against Cancer Cells
- Study: Evaluated the effects of this compound on MCF-7 cells.
- Findings: The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.
-
Neuroprotective Effects
- Study: Investigated the impact on cognitive function in animal models.
- Findings: At lower doses, the compound improved cognitive performance and reduced neurodegenerative symptoms.
Applications
This compound has several promising applications:
Q & A
Q. Basic Activity Screening
- Anticancer assays : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1% v/v).
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Mechanistic Studies
For target validation, combine siRNA knockdown with rescue experiments. Surface plasmon resonance (SPR) quantifies binding affinity to proposed targets (e.g., histone acetyltransferases). Include isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
How do structural modifications (e.g., substituent variations) impact its metabolic stability?
Basic SAR Insights
The trifluoromethyl (-CF) and chloro (-Cl) groups enhance metabolic stability by reducing oxidative degradation in hepatic microsomes. Replacing the phenolic -OH with methoxy (-OCH) decreases solubility but increases plasma half-life in rodent models .
Advanced Computational Modeling
Density functional theory (DFT) predicts electron distribution and metabolic "soft spots." Introduce fluorine at the 5-position of the benzamide ring to block CYP3A4-mediated oxidation. Pharmacokinetic studies in CYP-humanized mice validate predictions .
What strategies mitigate off-target effects in cellular assays?
Basic Selectivity
Use counter-screens against related targets (e.g., other benzamide-binding enzymes). For example, test inhibition of PARP or HDACs to rule out cross-reactivity .
Advanced Proteomics
Chemical proteomics with activity-based protein profiling (ABPP) identifies off-target interactions. SILAC (stable isotope labeling by amino acids in cell culture) quantifies changes in protein expression post-treatment .
How can crystallization conditions be optimized for X-ray diffraction studies?
Basic Crystallization
Use vapor diffusion with solvents like acetonitrile/water (1:1). Slow cooling from 60°C to 4°C promotes crystal growth. The compound often forms monoclinic crystals (space group P2/c) .
Advanced Data Collection
Synchrotron radiation (λ = 0.710–0.980 Å) resolves disorder in the trifluoromethyl group. SHELX refinement with anisotropic displacement parameters improves model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
